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molecular formula C5H8ClNO2 B8713048 N-acetyl-3-chloropropanamide

N-acetyl-3-chloropropanamide

Cat. No. B8713048
M. Wt: 149.57 g/mol
InChI Key: HGZQHOYSKVAMPX-UHFFFAOYSA-N
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Patent
US04329363

Procedure details

A mixture of 0.2 mole 3-chloropropionamide, 35 ml. of acetic anhydride and 1 ml. acetylchloride is refluxed under nitrogen for 1 hour and then concentrated in vacuo to give crude N-acetyl-3-chloropropionamide as an oil which is used in the next step without purification.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][C:4]([NH2:6])=[O:5].[C:7](OC(=O)C)(=[O:9])[CH3:8].C(Cl)(=O)C>>[C:7]([NH:6][C:4](=[O:5])[CH2:3][CH2:2][Cl:1])(=[O:9])[CH3:8]

Inputs

Step One
Name
Quantity
0.2 mol
Type
reactant
Smiles
ClCCC(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC(CCCl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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